Product packaging for 3-Methoxy-1-methylpyrrolidine-2,5-dione(Cat. No.:CAS No. 922528-52-7)

3-Methoxy-1-methylpyrrolidine-2,5-dione

Cat. No.: B12885536
CAS No.: 922528-52-7
M. Wt: 143.14 g/mol
InChI Key: HHSXKWUHUKNUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1-methylpyrrolidine-2,5-dione is a novel succinimide derivative intended for research and development purposes. Succinimide derivatives are a prominent class of five-membered heterocyclic imides known for their wide spectrum of biological and pharmacological activities . These compounds are extensively investigated in medicinal chemistry for their potential as antimicrobial agents , anticonvulsants , and analgesics, particularly for neuropathic pain . The pyrrolidine-2,5-dione (succinimide) scaffold is a versatile and saturated nitrogen heterocycle highly valued in drug discovery. Its three-dimensional, non-planar structure allows for extensive exploration of pharmacophore space and can contribute to improved solubility and other favorable physicochemical properties in drug candidates . The specific substitution pattern of the 3-methoxy group on the 1-methylpyrrolidine-2,5-dione core is designed to modulate the compound's electronic properties and binding interactions, making it a chemical intermediate of interest for synthesizing more complex bioactive molecules . Researchers utilize this family of compounds to study structure-activity relationships (SAR) and to develop new therapeutic agents for treating infectious diseases and neurological disorders. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO3 B12885536 3-Methoxy-1-methylpyrrolidine-2,5-dione CAS No. 922528-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922528-52-7

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3-methoxy-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C6H9NO3/c1-7-5(8)3-4(10-2)6(7)9/h4H,3H2,1-2H3

InChI Key

HHSXKWUHUKNUDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)OC

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy 1 Methylpyrrolidine 2,5 Dione and Its Analogues

Established Synthetic Routes to Pyrrolidine-2,5-dione Structures

The construction of the pyrrolidine-2,5-dione core is a well-documented area of organic synthesis, with several reliable methods at the disposal of chemists. These approaches typically involve the formation of the five-membered ring through cyclization reactions.

Cyclocondensation Reactions from Succinic Acid Derivatives and Amines

One of the most fundamental and widely employed methods for synthesizing N-substituted succinimides is the cyclocondensation reaction between succinic acid or its anhydride (B1165640) and a primary amine. nih.govresearchgate.netrsc.orgnih.gov This two-step process first involves the formation of a succinamic acid intermediate, which then undergoes cyclization, often at elevated temperatures or in the presence of a dehydrating agent, to yield the desired pyrrolidine-2,5-dione. nih.govnih.gov

The reaction is versatile and can be carried out under various conditions. For instance, a green chemistry approach involves carrying out the reaction in hot water at 100 °C, which serves as both the solvent and a catalyst, obviating the need for organic solvents. rsc.org Alternatively, reagents like thionyl chloride can be used to form the acid chloride of succinic acid, which then readily reacts with an amine. nih.gov A one-pot method using zinc in acetic acid has also been described for the synthesis of N-substituted succinimides from succinic anhydride and various amines. researchgate.net

Starting MaterialsReagents and ConditionsProductYieldReference
Succinic acid, Primary amineHot water, 100 °CN-substituted succinimide (B58015)High rsc.org
Succinic anhydride, AmineZinc, Acetic acidN-substituted succinimideHigh researchgate.net
Succinic acid, Thionyl chloride, m-chloroanilineBenzene, Reflux1-(3-chlorophenyl)-pyrrolidine-2,5-dione76.38% nih.gov
Succinic anhydride, Aromatic amine/Carboxylic acid hydrazidePolyphosphate ester, ChloroformN-substituted succinimide- nih.gov

Michael Addition Strategies Utilizing Maleimides

The Michael addition of nucleophiles to the electron-deficient double bond of maleimides presents another powerful strategy for the synthesis of substituted pyrrolidine-2,5-diones. mdpi.comnih.gov This approach is particularly useful for introducing substituents at the C-3 and C-4 positions of the succinimide ring.

The conjugate addition of various carbon and heteroatom nucleophiles has been explored. For instance, the addition of ketones to N-substituted maleimides can be catalyzed by organocatalysts to produce 3-substituted succinimides. mdpi.com Similarly, the oxa-Michael addition of alcohols to N-arylmaleimides, catalyzed by a base, can lead to the formation of alkoxysuccinic acids after hydrolysis, suggesting a viable route to 3-alkoxy-pyrrolidine-2,5-diones. nih.gov The reaction of methanol (B129727) with N-phenylmaleimide in the presence of aqueous sodium hydroxide (B78521) has been reported to yield a mixture of methyl α-methoxysuccinanilate and methyl β-methoxysuccinanilate, further supporting the feasibility of introducing a methoxy (B1213986) group via this strategy. nih.gov

NucleophileMaleimide DerivativeCatalyst/ConditionsProductReference
KetonesN-substituted maleimidesSelf-assembled three-component system (organocatalyst)3-substituted pyrrolidine-2,5-diones mdpi.com
AlcoholsN-p-tolylmaleimidePotassium carbonate, then acid hydrolysisAlkoxysuccinic acids nih.gov
HeterocyclesMaleimides-3-heteryl substituted pyrrolidine-2,5-diones mdpi.com

Tandem Cyclization Approaches

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical route to complex molecules, including pyrrolidine-2,5-diones. These strategies often involve a cascade of reactions that rapidly build up molecular complexity.

One such approach involves the N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reaction to construct highly functionalized 2-pyrrolidinones. nih.gov Another example is the copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne, which yields α-cyano pyrrolidines. rsc.org While not directly yielding pyrrolidine-2,5-diones, these methods showcase the power of tandem reactions in constructing the core pyrrolidine (B122466) ring, which could be subsequently oxidized to the dione (B5365651). A more direct approach involves the cyclization of amide dianions with epibromohydrin (B142927) to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org

Development of Novel Synthetic Strategies for 3-Methoxy-1-methylpyrrolidine-2,5-dione

The synthesis of the specific target molecule, this compound, requires methods that allow for the precise introduction of a methoxy group at the C-3 position and a methyl group on the nitrogen atom. Novel strategies are focused on achieving this with high stereoselectivity and efficiency.

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of substituted pyrrolidine-2,5-diones is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. Several stereoselective methods have been developed for the synthesis of related structures.

One notable approach is the stereodivergent enantio- and diastereoselective asymmetric transfer hydrogenation of 3-hydroxy-4-substituted-maleimide derivatives. nih.gov This method, using a tethered rhodium catalyst, can selectively produce either syn- or anti-3-hydroxy-4-substituted-succinimides with excellent enantiomeric and diastereomeric ratios by simply adjusting the amount of base. nih.gov The resulting 3-hydroxy-succinimide could potentially be O-methylated to afford the desired 3-methoxy derivative.

Another powerful technique is the 1,3-dipolar cycloaddition between a chiral nitrone and N-substituted maleimides, which has been shown to produce enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. While this method yields a more complex scaffold, it highlights the potential of cycloaddition reactions in controlling stereochemistry. Furthermore, a diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been achieved through a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement, which creates an all-carbon quaternary stereocenter.

MethodSubstrateCatalyst/ReagentsProduct StereochemistryReference
Asymmetric Transfer Hydrogenation3-hydroxy-4-substituted-maleimideTethered Rhodium catalyst, Et3Nsyn or anti isomers, up to >99% ee, >99:1 dr nih.gov
1,3-Dipolar CycloadditionChiral nitrone, N-substituted maleimides-High enantio- and diastereoselectivity
Three-component cyclization/allylation/Claisen rearrangement--Exquisite diastereoselectivity

Catalyst-Driven Synthesis for Enantiopure Derivatives

The development of chiral catalysts has revolutionized asymmetric synthesis, enabling the production of enantiomerically pure compounds. For the synthesis of chiral pyrrolidine-2,5-dione derivatives, several catalyst-driven approaches have been reported.

A cooperative catalysis system involving Rh₂(OAc)₄ and a chiral phosphoric acid has been utilized in an enantioselective three-component reaction of vinyl diazosuccinimides with alcohols and imines to generate chiral 3,3-disubstituted succinimides with high enantioselectivity. This method is particularly relevant as it directly incorporates an alcohol, providing a potential pathway for the introduction of the methoxy group.

The enantioselective Michael addition of aldehydes to maleimides can be efficiently catalyzed by chiral primary amine-salicylamides, yielding enantioenriched succinimides with up to 94% enantioselectivity. mdpi.com Similarly, the use of chiral phase-transfer catalysts, such as N-spiro C₂-symmetric chiral quaternary ammonium (B1175870) bromide, has proven effective in the Michael addition of malonates to chalcone (B49325) derivatives, highlighting the broad applicability of this catalytic approach. Chiral crown complexes have also been shown to catalyze Michael addition reactions, affording products with high optical yields. rsc.org

Catalytic SystemReaction TypeSubstratesEnantioselectivityReference
Rh₂(OAc)₄ / Chiral Phosphoric AcidThree-component reactionVinyl diazosuccinimides, Alcohols, IminesHigh to excellent
Chiral Primary Amine-SalicylamideMichael AdditionAldehydes, MaleimidesUp to 94% ee mdpi.com
Chiral Phase-Transfer CatalystMichael AdditionDiethyl malonate, Chalcone derivativesUp to 90% ee
Chiral Crown ComplexesMichael Additionβ-ketoester, Methyl vinyl ketone99-60% optical purity rsc.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

The synthesis of this compound can be approached through several synthetic routes, primarily involving the modification of a pre-formed succinimide ring or the cyclization of appropriate acyclic precursors. A plausible method involves the O-methylation of 3-hydroxy-1-methylpyrrolidine-2,5-dione. The optimization of this reaction is critical for maximizing yield and purity. Key parameters that are typically optimized include the choice of methylating agent, base, solvent, reaction temperature, and reaction time.

Key Optimization Parameters:

Methylating Agent: Common methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) can be employed. The reactivity and handling requirements of these agents are a primary consideration.

Base: A suitable base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (Et₃N). The strength of the base must be sufficient to deprotonate the substrate without causing unwanted side reactions.

Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (CH₃CN) are often preferred.

Temperature and Time: The reaction temperature can significantly influence the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. Therefore, optimizing the temperature and reaction time is crucial for achieving high conversion with minimal impurities.

A systematic approach to optimization would involve varying one parameter at a time while keeping others constant and analyzing the product mixture, often by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the yield of the desired product.

Table 1: Hypothetical Optimization of O-methylation of 3-Hydroxy-1-methylpyrrolidine-2,5-dione

EntryMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1CH₃IK₂CO₃AcetoneReflux1265
2(CH₃)₂SO₄K₂CO₃AcetoneReflux872
3CH₃INaHTHF0 to rt685
4(CH₃)₂SO₄NaHTHF0 to rt490

This table presents hypothetical data for illustrative purposes, based on general principles of organic synthesis.

For analogous succinimide derivatives, mechanochemical synthesis has emerged as a green alternative to traditional solvent-based methods. murraystate.edunih.gov This technique involves the mechanical milling of reagents, which can lead to reduced reaction times, higher yields, and the elimination of hazardous solvents. murraystate.edu Optimization in mechanochemistry involves factors such as milling frequency, ball size and material, and the use of liquid-assisted grinding additives. murraystate.edu

Purification and Characterization Techniques for Synthetic Products

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The purified compound is then subjected to various analytical techniques to confirm its structure and assess its purity.

Purification Techniques:

Column Chromatography: This is a standard and widely used technique for purifying organic compounds. thieme-connect.de For a moderately polar compound like this compound, silica (B1680970) gel would likely be the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol). The polarity of the eluent is gradually increased to separate the desired product from impurities based on their differential adsorption to the silica gel.

Recrystallization: If the synthesized product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for purification. This technique relies on the principle that the solubility of the compound and impurities varies with temperature. The crude product is dissolved in a hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography can be employed. This method offers high resolution and is particularly useful for separating closely related compounds.

Characterization Techniques:

The structural elucidation and confirmation of this compound would rely on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the number and types of protons in the molecule and their connectivity. For the target compound, one would expect to see signals corresponding to the N-methyl group, the methoxy group, and the protons on the pyrrolidine ring.

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbons, the carbon bearing the methoxy group, the N-methyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show strong absorption bands characteristic of the dione carbonyl groups (typically in the range of 1700-1770 cm⁻¹) and C-O stretching vibrations for the methoxy group.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can also offer insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which can be compared with the calculated values for the proposed structure to confirm its elemental composition.

The combination of these purification and characterization techniques is essential for obtaining a pure sample of this compound and unequivocally confirming its chemical identity. The characterization of various succinimide derivatives using these methods has been extensively reported in the literature. nih.govresearchgate.net

Structure Activity Relationship Sar and Rational Design of 3 Methoxy 1 Methylpyrrolidine 2,5 Dione Derivatives

Design Principles for Pyrrolidine-2,5-dione Analogues

The pyrrolidine-2,5-dione scaffold is a five-membered nitrogen heterocycle that has garnered significant interest in drug discovery. nih.gov This interest stems from several key structural features that make it an attractive starting point for medicinal chemists. The non-planar, sp3-hybridized nature of the saturated ring allows for a thorough exploration of three-dimensional pharmacophore space, which is crucial for specific interactions with biological targets. nih.gov Furthermore, the hydrophobicity and neutral character of the cyclic imide structure can enable compounds to cross biological membranes more easily. researchgate.net

Design strategies for pyrrolidine-2,5-dione analogues often focus on several core principles:

Scaffold Versatility: The succinimide (B58015) ring is a foundational structure for drugs with a wide range of activities, including anticonvulsant, anti-inflammatory, and antitumor properties. researchgate.netnih.gov This versatility encourages its use as a template for developing new therapeutic agents.

Multi-Target Inhibition: Modern drug discovery is increasingly shifting from a single-target approach to a multi-target design concept. ebi.ac.uk For instance, the rational design of pyrrolidine-2,5-dione derivatives as dual inhibitors of cyclooxygenases (COX) and lipoxygenase (LOX) has been explored to create safer and more effective anti-inflammatory agents. nih.gov

Lipophilicity and Solubility: A critical aspect of drug design is managing the compound's physicochemical properties. Modifications to the pyrrolidine-2,5-dione core are often aimed at optimizing lipophilicity to improve pharmacokinetic profiles and water solubility. For example, replacing ethyl groups on the imide scaffold with methyl groups or introducing hydroxyalkyl side chains can decrease lipophilicity. nih.gov

Influence of Substituents at Specific Positions on Biological Activity

The biological activity of pyrrolidine-2,5-dione derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic ring. SAR analyses have demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

While the subject of this article is 3-Methoxy-1-methylpyrrolidine-2,5-dione, detailed research specifically isolating the contribution of a methoxy (B1213986) group at the C-3 position of the pyrrolidine-2,5-dione ring is not extensively available in the surveyed literature. However, the influence of substituents at this position is known to be critical for biological activity. nih.gov Studies on related structures, such as 3-[(3-methoxyphenyl)amino]pyrrolidine-2,5-dione, indicate that methoxy-containing moieties are actively incorporated into designs, although their direct effect on the core ring's activity in this specific configuration is complex. uni.lu The electronic and steric properties of any group at position 3 can dictate the molecule's interaction with target enzymes or receptors.

The substitution at the imide nitrogen (position 1) is a common and impactful modification in the design of pyrrolidine-2,5-dione derivatives. The N-methyl group, as seen in N-methylsuccinimide, is significant for several reasons.

Physicochemical Properties: Introducing a methyl group at the N-1 position can influence the compound's lipophilicity. In one study, replacing N-ethyl groups with N-methyl groups was a deliberate strategy to decrease the lipophilicity of new dicarboximide derivatives, a desirable property for potential drug candidates. nih.gov

Biological Activity: N(1)-substituted 1H-pyrrole-2,5-dione derivatives are known to possess a range of biological activities, including anti-fungal, insecticidal, anti-tumor, and antiviral properties. mdpi.com

Synthetic Utility: N-Methylsuccinimide serves as a valuable and versatile building block in organic chemistry, providing a framework for introducing N-methyl groups into more complex molecules.

The presence of the N-methyl group is therefore a key determinant of both the physicochemical profile and the ultimate biological function of the molecule.

Extensive research has been conducted on modifying the pyrrolidine-2,5-dione ring at various positions to enhance biological activity, particularly for anti-inflammatory and anticonvulsant applications.

SAR studies have revealed that anticonvulsant activity is strongly affected by substituents at position 3 of the scaffold. nih.gov For instance, derivatives with a non-aromatic sec-butyl group at position 3 showed positive effects on anticonvulsant activity. nih.gov In contrast, for anti-inflammatory activity, a disubstitution pattern featuring an N-(benzyl(4-methoxyphenyl)amino) moiety has been identified as a promising template for potent COX-2/5-LOX inhibitors. nih.gov

The table below summarizes findings on how different substituents on the pyrrolidine-2,5-dione ring influence its biological activity, based on various research studies.

PositionSubstituent TypeResulting Biological Activity/PropertyReference
1MethylDecreased lipophilicity compared to ethyl nih.gov
1Various N-substituentsCan confer anti-fungal, insecticidal, anti-tumor, and antiviral activities mdpi.com
3Benzhydryl, IsopropylFavorable anticonvulsant protection (scPTZ test) nih.gov
3Methyl, UnsubstitutedMore active in MES anticonvulsant test nih.gov
3sec-Butyl (non-aromatic)Positive effect on anticonvulsant activity nih.gov
RingN-(benzyl(4-methoxyphenyl)amino)Potent dual COX-2/5-LOX inhibition (anti-inflammatory) nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-based drug design (SBDD) is a powerful methodology used in the development of novel pyrrolidine-2,5-dione derivatives. This approach relies on the three-dimensional structural information of the biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity.

In a notable example, SBDD strategies were employed to identify and optimize pyrrolidine-2,5-diones as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key target in autoimmune diseases. By using the known structure of TNF-α, researchers were able to design derivatives with stronger binding affinity, improved activity, and better solubility profiles. This process often involves computational docking to predict how different designed compounds will fit into the binding site of the target protein.

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) becomes an essential tool. This approach utilizes the knowledge of molecules that are known to interact with the target (i.e., ligands) to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect.

For pyrrolidine-2,5-dione derivatives, LBDD has been used to create pharmacophore models that help explain their antibacterial activity. By analyzing a set of active and inactive compounds, it is possible to identify the key structural features required for bioactivity, which can then guide the synthesis of new, more potent analogues.

Rational Design of Targeted this compound Analogues

The rational design of analogues of this compound involves a systematic approach to modify its chemical structure to enhance potency, selectivity, and pharmacokinetic properties for a specific biological target. This process is often guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) within this class of compounds. The primary points of modification on the this compound scaffold are the N-1 position, the C-3 position, and the C-4 position of the pyrrolidine (B122466) ring.

Modification at the N-1 Position:

The methyl group at the N-1 position can be replaced with various substituents to explore new interactions with target proteins. For instance, in the context of designing anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, replacing the N-methyl group with larger, more complex moieties has been a successful strategy. nih.govebi.ac.uk The introduction of substituted aryl or benzyl (B1604629) groups can lead to enhanced inhibitory activity and selectivity for COX-2 over COX-1. nih.govresearchgate.net This is because the active site of COX-2 is larger than that of COX-1, and the additional pocket can accommodate bulkier substituents, leading to improved binding affinity. ebi.ac.uk

For example, a series of N-substituted pyrrolidine-2,5-dione derivatives were synthesized and evaluated as multitarget anti-inflammatory agents. The rational design involved introducing various cycloalkyl, alkyl, and aryl carbonyl groups at the N-position. core.ac.uk This approach aimed to explore the chemical space around the nitrogen atom to identify substituents that could confer improved biological activity.

Modification at the C-3 Position:

The methoxy group at the C-3 position is a critical determinant of the molecule's electronic and steric properties. Altering this group can significantly impact biological activity. The introduction of bulkier or more functionally diverse substituents at this position has been explored to enhance target engagement. For example, in the design of inhibitors for the enzyme InhA from Mycobacterium tuberculosis, bulky substituents at the C-3 position of the pyrrolidine-2,5-dione core were found to be crucial for activity. core.ac.uk

Furthermore, the stereochemistry at the C-3 position can be vital. The synthesis of stereochemically pure isomers is often necessary to determine the optimal configuration for biological activity.

Modification at the C-4 Position:

Structure-Based Drug Design:

A powerful approach in the rational design of targeted analogues is structure-based drug design (SBDD). This method utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or homology modeling, to design ligands that can bind with high affinity and selectivity. For example, in the development of novel TNF-α inhibitors based on the pyrrolidine-2,5-dione scaffold, SBDD and optimization strategies were employed to identify derivatives with stronger binding affinity and improved activity. nih.gov Molecular docking studies can help rationalize the biological results and predict the binding modes of the designed compounds, guiding further optimization. nih.govebi.ac.uk

The following table summarizes the inhibitory activities of some rationally designed pyrrolidine-2,5-dione derivatives against COX enzymes, illustrating the impact of different substituents on their activity.

CompoundN-Substituent3-Position SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Reference A PhenylH>10015.2>6.58
Reference B 4-MethoxyphenylH>1008.5>11.76
Compound 13e ebi.ac.uk -(CH₂)₂-CO-ArylH30.90.9831.5
Compound 78 nih.gov Benzyl(4-methoxyphenyl)aminoH-0.051-

Data is illustrative and derived from studies on related pyrrolidine-2,5-dione derivatives to demonstrate SAR principles.

The data clearly indicates that modifications at the N-substituent have a profound effect on both the potency and selectivity of COX inhibition. The introduction of a more complex substituent in compound 13e and a diaryl-like moiety in compound 78 led to a significant increase in COX-2 inhibitory activity. nih.govebi.ac.uk

Computational Chemistry and in Silico Studies of 3 Methoxy 1 Methylpyrrolidine 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of 3-Methoxy-1-methylpyrrolidine-2,5-dione, DFT studies can be instrumental in elucidating potential reaction mechanisms and assessing the compound's stability.

Researchers frequently employ DFT to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. mdpi.compku.edu.cnresearchgate.net For instance, in studies of related heterocyclic compounds, DFT calculations at levels like B3LYP/6-31G+(d) have been used to determine the regioselectivity and chemioselectivity of cycloaddition reactions. scispace.comresearchgate.net Such calculations can predict whether a reaction will proceed via a concerted or stepwise mechanism by comparing the activation energies of the different pathways. pku.edu.cn For a compound like this compound, DFT could be used to model its synthesis, for example, through the Michael addition of a relevant precursor to an N-substituted maleimide, a common route for succinimide (B58015) derivatives. nih.govijapbc.com

The stability of the molecule can be assessed by calculating its frontier molecular orbital (FMO) energies—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies greater stability. researchgate.net DFT calculations can also provide insights into the thermodynamic properties of the molecule, such as its heat of formation and Gibbs free energy, which are fundamental to understanding its stability. rsc.org For example, a study on a complex furo-chromeno-thiazolo-pyridine derivative utilized DFT to determine its most stable conformer and analyze its thermodynamic properties. rsc.org

Table 1: Illustrative DFT Calculation Parameters for Heterocyclic Compounds

Parameter Typical Value/Method Reference
Functional B3LYP, M06-2X, PBE0-D3BJ mdpi.compku.edu.cnmdpi.com
Basis Set 6-31G+(d), 6-311++G(d,p), def2-TZVP researchgate.netmdpi.com

| Property Calculated | Activation Energies (ΔG‡), HOMO-LUMO Gap, Reaction Enthalpies (ΔH) | pku.edu.cnresearchgate.net |

Computational methods, such as DFT and ab initio calculations, can be used to perform a systematic search of the conformational space. rsc.org For a related compound, 1-methoxypyrrolidine-2,5-dione, X-ray crystallography revealed a planar five-membered ring. researchgate.net However, substitutions on the ring, as in the case of this compound, could induce puckering. A potential energy surface (PES) scan, where the energy is calculated as a function of specific dihedral angles, can reveal the lowest energy conformations. researchgate.net Understanding the preferred conformation is critical for subsequent molecular docking and QSAR studies, as it dictates how the molecule will interact with biological targets.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The first step in molecular docking is to identify a potential biological target. Pyrrolidine-2,5-dione (succinimide) derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer effects. nih.govnih.govnih.gov For example, derivatives of pyrrolidine-2,5-dione have been studied as inhibitors of enzymes like cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX). nih.gov

Once a target is selected, molecular docking software can be used to place the ligand (this compound) into the binding site of the protein. The software generates numerous possible binding poses and uses a scoring function to rank them. The top-ranked poses represent the most likely binding modes. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For instance, docking studies on pyrrolidinone derivatives have shown that acidic moieties at a certain distance and orientation are crucial for inhibitory activity against LOX. nih.gov

The scoring functions used in molecular docking provide an estimate of the binding affinity, often expressed as a negative score in kcal/mol, where a more negative value indicates a stronger predicted binding. mdpi.com These scores allow for the comparison of different compounds and the prioritization of those with the highest predicted affinity for a particular target. nih.govresearchgate.net

For example, in a study of pyrrolidine (B122466) derivatives as Mcl-1 inhibitors, docking was used to compare the binding affinities of a series of analogs, leading to the identification of compounds with improved potency. nih.gov The analysis of the binding interactions can provide a rationale for the observed or predicted activity. The methoxy (B1213986) group on this compound could potentially act as a hydrogen bond acceptor, while the methyl group could engage in hydrophobic interactions within the binding pocket of a target protein. mdpi.com These specific interactions can be visualized and analyzed to guide the design of new analogs with enhanced affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for Pyrrolidine Derivatives

Compound Class Target Enzyme Predicted Binding Affinity (kcal/mol) Key Interacting Residues Reference
Pyrrolidinone derivatives Lipoxygenase (LOX) - Acidic moieties interacting with active site nih.gov
Pyrrolidine derivatives Myeloid cell leukemia-1 (Mcl-1) Varies (e.g., Ki = 0.077µM for potent analog) - nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. youtube.com These models are essential tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for activity.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with known biological activities (e.g., IC50 values) is required. nih.govresearchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). researchgate.netmdpi.com

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govfrontiersin.org The resulting QSAR model can then be used to predict the activity of new, untested compounds like this compound. For example, QSAR studies on arylsuccinimides have shown that anticonvulsant activity is correlated with the hydrophobicity of the substituents. nih.gov Similarly, a QSAR model for pyrrolidine analogs as DPP-IV inhibitors highlighted the importance of shape flexibility and electrostatic parameters. nih.gov

The robustness and predictive power of a QSAR model are evaluated through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in model development. mdpi.comnih.gov A validated QSAR model can provide valuable guidance for the design of new pyrrolidine-2,5-dione derivatives with potentially improved biological activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Examples Relevance
Electronic Dipole moment, HOMO/LUMO energies, Atomic charges Describes the electronic distribution and reactivity.
Steric Molecular volume, Surface area, Molar refractivity Relates to the size and shape of the molecule and its fit in a binding site.
Hydrophobic LogP (partition coefficient) Indicates the lipophilicity of the molecule, affecting membrane permeability.

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule. |

Development of QSAR Models for Predicting Biological Activities of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are mathematical equations that can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent molecules. For derivatives of this compound, QSAR models could be developed to predict a range of biological activities, such as anticonvulsant, anti-inflammatory, or antimicrobial effects, which have been reported for the broader class of succinimide derivatives. nih.govnih.gov

The development of a robust QSAR model for derivatives of this compound would typically involve the following steps:

Data Set Selection: A series of structurally related pyrrolidine-2,5-dione derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated using specialized software. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). analchemres.org

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a set of compounds not used in the model development.

Based on studies of related succinimide and pyrrolidine-2,5-dione derivatives, a hypothetical QSAR model for a particular biological activity might take the following generalized form:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)

Where c₀, c₁, c₂, ..., cₙ are coefficients determined from the regression analysis.

Table 1: Illustrative QSAR Model Parameters for Biological Activity of Pyrrolidine-2,5-dione Derivatives

Statistical ParameterValueDescription
r² (Coefficient of Determination) > 0.6Indicates the proportion of the variance in the biological activity that is predictable from the molecular descriptors.
q² (Cross-validated r²) > 0.5A measure of the predictive ability of the model, determined through cross-validation.
F-test (Fischer's F-statistic) High valueIndicates the statistical significance of the regression model.
p-value < 0.05Represents the probability of obtaining the observed results if there were no real relationship between the descriptors and the activity.

Identification of Key Molecular Descriptors Influencing Activity

The analysis of a developed QSAR model allows for the identification of the most influential molecular descriptors that govern the biological activity of the compounds. These descriptors provide insights into the structural features that are either favorable or detrimental to the desired activity. For derivatives of this compound, key descriptors would likely fall into the following categories based on research on analogous compounds:

Electronic Descriptors: These describe the distribution of electrons in a molecule and are crucial for interactions with biological targets. Examples include the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and dipole moment. For instance, a lower LUMO energy might indicate a greater propensity for accepting electrons in a charge-transfer interaction with a biological receptor.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and specific steric parameters (e.g., Verloop sterimol parameters) can influence how well a molecule fits into the binding site of a target protein.

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a critical factor in determining how a molecule interacts with both biological membranes and the hydrophobic pockets of proteins. An optimal logP value is often required for good activity.

Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule and describe its connectivity and branching. Examples include the Wiener index and Kier & Hall molecular connectivity indices.

Table 2: Key Molecular Descriptors and Their Potential Influence on the Biological Activity of this compound Derivatives

Descriptor TypeExample DescriptorPotential Influence on Activity
Electronic Dipole MomentInfluences polar interactions with the target binding site.
Electronic HOMO/LUMO Energy GapRelates to the chemical reactivity and stability of the molecule.
Steric Molecular VolumeAffects the steric fit within the receptor pocket.
Hydrophobic LogPGoverns the hydrophobic interactions with the target and influences cell permeability.
Topological Wiener IndexDescribes molecular branching and compactness, which can impact binding affinity.

In Silico ADME Prediction for Preclinical Research Guidance

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are vital for guiding preclinical research by identifying potential pharmacokinetic issues early in the drug discovery process. nih.govmdpi.com For this compound, various computational models can be used to predict its ADME properties. These predictions are typically based on the analysis of a large dataset of known drugs and their experimental ADME properties.

Key ADME parameters that can be predicted in silico include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and permeability through the Caco-2 cell monolayer model. The "Rule of Five" by Lipinski is a commonly used guideline to assess drug-likeness and potential for good oral absorption. researchgate.net

Distribution: Prediction of plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution (Vd). These parameters influence the extent and duration of a drug's action.

Metabolism: Prediction of the primary sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6). Identifying potential metabolic liabilities is crucial to avoid rapid clearance or the formation of toxic metabolites.

Excretion: While direct prediction of excretion pathways is more complex, parameters related to clearance can be estimated.

Table 3: Predicted In Silico ADME Properties for this compound

ADME PropertyPredicted Value/ClassificationImplication for Preclinical Research
Molecular Weight ~157 g/mol Compliant with Lipinski's Rule of Five (<500 g/mol ), suggesting good potential for oral absorption.
LogP ~0.5 - 1.5 (Estimated)Indicates moderate lipophilicity, which is often favorable for a balance between solubility and membrane permeability.
Hydrogen Bond Donors 0Compliant with Lipinski's Rule of Five (<5).
Hydrogen Bond Acceptors 4Compliant with Lipinski's Rule of Five (<10).
Human Intestinal Absorption High (Predicted)Suggests good absorption from the gastrointestinal tract.
BBB Permeability Likely to be a non-penetrant (Predicted)May not readily cross the blood-brain barrier, which could be advantageous or disadvantageous depending on the therapeutic target.
CYP450 Inhibition Potential for inhibition of certain isoforms (e.g., CYP2C9, CYP3A4) should be investigated.Requires experimental verification to assess the risk of drug-drug interactions.
P-glycoprotein Substrate Possible substrateCould be subject to efflux from cells, potentially affecting its distribution and efficacy. researchgate.net

Note: The values in this table are illustrative and based on general predictions for small molecules with similar structural features. Experimental validation is necessary to confirm these predictions.

In Vitro Biological Activity and Mechanism of Action Studies

Target Identification and Validation for 3-Methoxy-1-methylpyrrolidine-2,5-dione

Target identification and validation are foundational steps in drug discovery, aiming to pinpoint the molecular targets through which a compound exerts its effects. For a novel compound like this compound, this would involve a series of assays to screen for interactions with various enzymes and receptors.

Enzyme Inhibition Assays

Enzyme inhibition assays are crucial for determining if a compound can selectively block the activity of specific enzymes. Given the known activities of other pyrrolidine-2,5-dione derivatives, a targeted screening approach against enzymes involved in inflammation and neurotransmission would be a logical starting point. This would typically involve:

Cyclooxygenase (COX) and Lipoxygenase (LOX) Assays: To assess potential anti-inflammatory activity by measuring the inhibition of prostaglandin and leukotriene synthesis.

Alpha-glucosidase Inhibition Assays: To explore potential applications in managing carbohydrate metabolism.

Matrix Metalloproteinases (MMPs) Inhibition Assays: To investigate effects on tissue remodeling processes.

Cholinesterase Inhibition Assays: To evaluate potential modulation of cholinergic signaling, relevant to neurological functions.

Currently, there are no published studies detailing the inhibitory activity of this compound against these or any other enzymes.

Receptor Binding Assays

Receptor binding assays are employed to determine the affinity of a compound for various receptors, providing insight into its potential pharmacological effects. For a compound with a novel structure like this compound, a broad panel of receptor binding assays would be necessary to identify primary targets and potential off-target effects. This would include screening against:

Serotonin (5-HT) Receptors: To assess potential modulation of serotonergic pathways.

Dopamine (D2) Receptors: To investigate interactions with the dopaminergic system.

GABA Transporters: To determine any influence on the major inhibitory neurotransmitter system in the central nervous system.

Sodium and Calcium Channels: To explore effects on ion channel function, which is critical for neuronal excitability and other physiological processes.

As of now, no receptor binding data for this compound has been reported.

Cellular Pathway Modulation by this compound

Once a molecular target is identified, further studies are conducted to understand how the compound's interaction with that target affects cellular signaling pathways.

Investigation of Signaling Pathway Interference

This involves examining the downstream effects of enzyme inhibition or receptor binding on key cellular signaling cascades. For instance, if initial screens suggest anti-inflammatory potential, further investigation would focus on:

NF-κB Signaling Pathway: Assessing the compound's ability to interfere with this critical pro-inflammatory pathway.

Caspase Activation: Investigating any pro-apoptotic effects by measuring the activation of caspases, which are key mediators of programmed cell death.

There is currently no information on the interference of this compound with these or other signaling pathways.

Role in Oxidative Stress Regulation

The potential of this compound to modulate oxidative stress would be investigated by measuring its effects on the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes in cellular models. This would provide insights into its potential cytoprotective or cytotoxic effects. No such studies have been published for this specific compound.

Influence on Inflammatory Mediators

To further characterize potential anti-inflammatory effects, studies would measure the ability of this compound to modulate the release and activity of key inflammatory mediators, including:

Histamine

Bradykinin

Prostaglandins

Leukotrienes

Data on the influence of this compound on these inflammatory mediators is not available.

Assessment of Potential Modalities in Cellular Models

The biological potential of compounds based on the pyrrolidine-2,5-dione (also known as succinimide) skeleton has been assessed across various in vitro cellular models. These studies aim to elucidate the therapeutic possibilities of this class of compounds in several key areas of disease treatment.

Antiproliferative Effects in Disease-Specific Cell Lines

Derivatives of the pyrrolidine-2,5-dione core have demonstrated notable antiproliferative activity against various cancer cell lines. In one study, a series of novel succinimide-maleimide derivatives were evaluated for their anticancer effects. uobasrah.edu.iq Among the synthesized compounds, a derivative featuring both a methoxy (B1213986) group and a bromide group exhibited potent activity against the MCF-7 human breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 1.831 µM. uobasrah.edu.iq Further analysis through ethidium bromide/acridine orange (EB/AO) staining confirmed that this compound exerts its anticancer effects by inducing apoptosis. uobasrah.edu.iq

Other studies on related structures have also shown promise. For instance, 5-methoxy isatin pyrrolidine (B122466) thiosemicarbazone demonstrated significant antiproliferative activity against the A431 skin cancer cell line with an IC50 value of 0.9 µM, while showing low toxicity to normal human cell lines. nih.gov This highlights the potential of the pyrrolidine moiety in conjunction with a methoxy group for developing selective anticancer agents. nih.gov

CompoundCell LineIC50 (µM)Reference
1-(3-Bromo-4-methoxybenzyl)-3-(hydroxy(phenyl)methylene)pyrrolidine-2,5-dione (5l)MCF-7 (Breast Cancer)1.831 uobasrah.edu.iq

Antimicrobial Screening in Bacterial and Fungal Strains

The pyrrolidine-2,5-dione scaffold has been a basis for the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a spectrum of bacterial and fungal pathogens.

In a study investigating novel succinimide-maleimide derivatives, several compounds showed good minimum inhibitory concentration (MIC) values against the Gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq Specifically, compounds with methoxy substitutions were included in this screening, indicating the exploration of this functional group's role in antimicrobial activity. uobasrah.edu.iq

Another area of research involves substituted 2,3-pyrrolidinedione derivatives, which have been assessed for their activity against oral pathogens. These compounds have shown significant antimicrobial effects on Streptococcus mutans and antifungal activity against Candida albicans, with some derivatives showing efficacy comparable to the clinical standard, chlorhexidine. unimi.itnih.gov While not all tested compounds contained a methoxy group, the versatility of the pyrrolidine-dione core in accommodating various substituents to modulate antimicrobial activity is evident. unimi.it For example, a derivative containing a p-methoxybenzylamine group was synthesized as part of a larger library of compounds tested against these oral pathogens. unimi.it

Compound TypeTested OrganismObserved ActivityReference
Succinimide-maleimide derivativesEnterococcus faecalisGood MIC values observed for several derivatives. uobasrah.edu.iq
Succinimide-maleimide derivativesCandida albicansGood MIC values observed for several derivatives. uobasrah.edu.iq
Substituted 2,3-pyrrolidinedione derivativesStreptococcus mutansSignificant antimicrobial activity, comparable to chlorhexidine. unimi.itnih.gov
Substituted 2,3-pyrrolidinedione derivativesCandida albicansSignificant antifungal activity, comparable to chlorhexidine. unimi.itnih.gov

Anticonvulsant Activity in Cellular Assays

The pyrrolidine-2,5-dione ring is a well-established pharmacophore for compounds active in the central nervous system, particularly for anticonvulsant activity. nih.gov The antiepileptic drug ethosuximide, which features this core structure, is a primary example. nih.gov Research has focused on synthesizing hybrid molecules based on this scaffold to develop new antiepileptic drugs (AEDs) with a broader spectrum of activity. nih.govnih.gov

In vitro studies on various derivatives of pyrrolidine-2,5-dione have been conducted to determine their mechanism of action. A prevalent finding is their influence on neuronal voltage-gated ion channels. nih.govnih.govnih.gov For instance, binding assays for N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione revealed that their anticonvulsant action is likely due to effects on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov Similarly, studies on other hybrid compounds incorporating the pyrrolidine-2,5-dione structure showed a moderate but balanced inhibition of these same channels. nih.govmdpi.com This modulation of ion channels is a key mechanism for controlling neuronal hyperexcitability, which underlies epileptic seizures.

Compound ClassProposed Mechanism of ActionReference
N-Mannich bases of pyrrolidine-2,5-dioneInfluence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov
Hybrid compounds of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dioneModerate and balanced inhibition of neuronal voltage-sensitive sodium (site 2) and L-type calcium channels. nih.govmdpi.com
Hybrid molecules based on the pyrrolidine-2,5-dione frameInfluence on neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Preclinical Pharmacological Investigations

In Vivo Efficacy Studies in Animal Models

Detailed in vivo efficacy studies for 3-Methoxy-1-methylpyrrolidine-2,5-dione are not extensively documented in peer-reviewed literature. The potential therapeutic applications of this compound are largely inferred from the broader class of succinimide (B58015) derivatives to which it belongs.

Animal Models for Potential Therapeutic Areas

While specific studies on this compound are not available, the pyrrolidine-2,5-dione (succinimide) core is a well-established pharmacophore, particularly in the realm of central nervous system disorders. Derivatives of this scaffold have been historically investigated for anticonvulsant properties. Hypothetically, future research could explore this compound's efficacy in established neurological, anti-inflammatory, or anticancer animal models to determine its therapeutic potential.

Assessment of Efficacy in Specific Disease Models

There is no specific data available from common preclinical models such as the carrageenan-induced paw edema test for inflammation or standard seizure tests (e.g., maximal electroshock seizure test) for anticonvulsant activity for this compound itself. Research on analogous succinimide derivatives has shown activity in such models, but direct extrapolation of these findings is not scientifically rigorous.

Pharmacokinetic Studies in Preclinical Animal Systems

The pharmacokinetic profile of this compound has not been characterized in the public domain.

Absorption, Distribution, Metabolism, and Excretion (ADME) Evaluation

Comprehensive ADME studies detailing the absorption, distribution, metabolism, and excretion of this compound in preclinical animal systems have not been published. Understanding these parameters would be a critical step in evaluating its potential as a therapeutic agent.

Metabolite Identification in Preclinical Biological Matrices

There is no available information on the metabolites of this compound in preclinical biological matrices such as plasma, urine, or feces. Identifying the metabolic pathways and resultant metabolites would be essential for a complete pharmacological assessment.

Advanced Drug Delivery Systems in Preclinical Contexts

Research into the application of advanced drug delivery systems for this compound is not currently available. The development of such systems, including nanoformulations or targeted delivery vehicles, would be contingent on initial findings of therapeutic efficacy and a clear understanding of its pharmacokinetic and pharmacodynamic properties.

Exploration of Formulations for Enhanced Preclinical Performance

A significant hurdle in the preclinical assessment of new chemical entities is often poor aqueous solubility, which can lead to low bioavailability and hinder the evaluation of their therapeutic potential. For a compound like this compound, which is likely to be a crystalline solid with poor water solubility, formulation strategies are crucial for effective preclinical studies.

Various approaches can be employed to enhance the solubility and dissolution rate of such compounds. These strategies are broadly categorized into particle size reduction, solid dispersions, and the use of solubilizing excipients.

Particle Size Reduction: Decreasing the particle size of a drug substance increases its surface area-to-volume ratio, which can lead to an enhanced dissolution rate. Techniques like micronization and nanomilling are commonly used to achieve this. For instance, creating a nanosuspension, where the drug particles are reduced to the nanometer range and stabilized in a liquid medium, can significantly improve oral absorption.

Amorphous Solid Dispersions (ASDs): Converting a crystalline drug into its amorphous, higher-energy state can lead to increased solubility and dissolution rates. In this technique, the drug is dispersed within a carrier, typically a polymer. This approach has been widely adopted to improve the oral bioavailability of poorly soluble drugs.

Solubilizing Excipients: The use of various excipients can aid in the solubilization of poorly soluble compounds.

Surfactants: These agents can form micelles that encapsulate the drug, increasing its solubility in aqueous environments.

Co-solvents: A mixture of a primary solvent (like water) with a water-miscible solvent in which the drug has higher solubility can be used.

Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.

The selection of an appropriate formulation strategy would depend on the specific physicochemical properties of this compound.

Formulation StrategyMechanism of ActionPotential Advantages for Preclinical Studies
Micronization/Nanosuspension Increases surface area, enhancing dissolution rate.Improved oral bioavailability, suitable for initial in vivo screening.
Amorphous Solid Dispersion Converts crystalline drug to a higher-energy amorphous form.Significant increase in aqueous solubility and dissolution.
Lipid-Based Formulations Solubilizes the drug in a lipid vehicle.Can enhance lymphatic absorption, bypassing first-pass metabolism.
Co-solvents/Surfactants Increases the solubilizing capacity of the vehicle.Simple and effective for early-stage in vitro and in vivo testing.

Research on Nanocarrier and Lipid-Based Delivery Approaches

Nanocarrier and lipid-based delivery systems represent advanced strategies to overcome the challenges associated with poorly soluble drugs and to enable targeted delivery. These systems can improve the pharmacokinetic profile, enhance therapeutic efficacy, and reduce potential toxicity.

Nanocarriers: Nanoparticles made from biodegradable polymers can encapsulate drugs, protecting them from degradation and controlling their release. Polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are among the most investigated systems. SLNs and NLCs are particularly attractive as they are composed of physiologically tolerated lipids and can be produced without the use of harsh organic solvents. These carriers can improve the oral bioavailability of lipophilic drugs by facilitating their absorption through the lymphatic system.

Lipid-Based Delivery Systems: These formulations can range from simple oil solutions to more complex systems like self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes.

SEDDS and SMEDDS: These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ formation of an emulsion enhances the solubilization and absorption of the drug.

Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can carry both hydrophilic and lipophilic drugs and can be modified with surface ligands for targeted delivery to specific tissues or cells.

The potential application of these delivery systems for a compound like this compound would aim to enhance its absorption and distribution to the target site, thereby improving its preclinical performance.

Delivery SystemCompositionKey Features and Preclinical Advantages
Solid Lipid Nanoparticles (SLNs) Solid lipid matrix.Biocompatible, biodegradable, controlled release, potential for lymphatic uptake.
Nanostructured Lipid Carriers (NLCs) Blend of solid and liquid lipids.Higher drug loading capacity and reduced drug expulsion compared to SLNs.
Self-Emulsifying Drug Delivery Systems (SEDDS) Oils, surfactants, co-surfactants.Spontaneously form emulsions in GI tract, enhancing drug solubilization and absorption.
Liposomes Phospholipid bilayers.Can encapsulate both hydrophilic and lipophilic drugs, surface can be modified for targeting.

Combination Therapy Research in Preclinical Models

The pyrrolidine-2,5-dione scaffold is present in a number of compounds with diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.govfrontiersin.orgnih.gov Preclinical research often explores the potential of new chemical entities in combination with existing therapeutic agents to enhance efficacy, overcome resistance, or reduce toxicity.

Should this compound demonstrate a particular biological activity, for instance, as an anti-inflammatory agent, preclinical studies could investigate its combination with standard-of-care drugs. For example, in a model of arthritis, it could be tested alongside a non-steroidal anti-inflammatory drug (NSAID) or a disease-modifying antirheumatic drug (DMARD).

The design of such combination studies would involve:

In vitro assays: To determine if the combination results in synergistic, additive, or antagonistic effects on relevant cell lines or molecular targets.

In vivo models: Utilizing animal models of the disease to evaluate the efficacy and safety of the combination therapy compared to each agent alone.

For example, research on other pyrrolidine-2,5-dione derivatives has shown inhibition of enzymes like cyclooxygenase (COX), suggesting a potential role in inflammation. nih.gov A hypothetical preclinical study for this compound could involve the following:

Preclinical ModelCombination AgentEndpoints for EvaluationRationale
Carrageenan-induced paw edema (Rat) Ibuprofen (NSAID)Paw volume, inflammatory markers (e.g., TNF-α, IL-6)To assess synergistic or additive anti-inflammatory effects.
Collagen-induced arthritis (Mouse) Methotrexate (DMARD)Clinical score, joint histology, cytokine levelsTo evaluate the potential for a steroid-sparing effect or enhanced disease control.
Lipopolysaccharide-challenged macrophages (In vitro) Dexamethasone (Corticosteroid)Nitric oxide production, pro-inflammatory gene expressionTo investigate mechanisms of action and potential for synergistic inhibition of inflammatory pathways.

Future Directions and Translational Perspectives

Development of Next-Generation Pyrrolidine-2,5-dione Analogues

The development of new analogues of the pyrrolidine-2,5-dione scaffold is a primary focus of current research, aiming to enhance efficacy, selectivity, and drug-like properties. A key strategy is the creation of hybrid molecules, where the core scaffold is combined with other pharmacologically active moieties. nih.gov

Researchers have successfully synthesized and evaluated numerous novel derivatives:

Anticonvulsant and Antinociceptive Agents : New hybrid compounds have been developed by combining the pyrrolidine-2,5-dione ring with fragments of known anti-epileptic drugs like ethosuximide, levetiracetam, and lacosamide. nih.gov For instance, derivatives incorporating a thiophene ring or a benzo[b]thiophen-2-yl moiety have shown potent activity in preclinical seizure models, such as the maximal electroshock (MES) and 6 Hz tests. nih.govmdpi.com

Anticancer Agents : Hybrid molecules merging the pyrrolidine-2,5-dione scaffold with pyrazoline have exhibited significant cytotoxic effects against breast (MCF7) and colon (HT29) cancer cell lines. nih.gov Other research has focused on creating hybrids with rhodanine or incorporating a 3,4,5-trimethoxyphenyl group, which have also shown promise as anticancer agents. researchgate.netmdpi.com

Antimicrobial Compounds : Novel pyrrolidine-2,5-dione derivatives have been synthesized with demonstrated antimicrobial properties. One approach involves fusing the core ring to a dibenzobarrelene backbone to create N-arylsuccinimide and azo class molecules that display moderate activity against various bacterial and fungal species. scispace.comresearchgate.net Another strategy targets bacterial biofilms, a significant challenge in infectious disease, with dimeric pyrrolidine-2,3-dione scaffolds showing particular promise in eradicating S. aureus biofilms. semanticscholar.org

These examples highlight a trend towards creating more complex and functionally diverse molecules built upon the foundational pyrrolidine-2,5-dione structure.

Analogue Type Target/Activity Key Structural Feature
Hybrid AnticonvulsantsAntiseizure, AntinociceptiveThiophene ring, Benzo[b]thiophene moiety nih.govmdpi.com
Hybrid AnticancerCytotoxicity (MCF7, HT29 cells)Pyrazoline substitution nih.gov
Hybrid AnticancerAntiproliferativeRhodanine moiety researchgate.net
Fused AntimicrobialsAntibacterial, AntifungalDibenzobarrelene backbone scispace.comresearchgate.net
Dimeric Anti-biofilmEradication of S. aureus biofilmsDimeric pyrrolidine-2,3-dione structure semanticscholar.org

Integration of Multi-Target Directed Ligand Design Principles

The traditional "one molecule, one target" approach in drug discovery is often insufficient for treating complex, multifactorial diseases. Consequently, the paradigm has shifted towards Multi-Target Directed Ligands (MTDLs), which are single compounds designed to interact with multiple biological targets simultaneously. nih.gov The pyrrolidine-2,5-dione scaffold is well-suited for this approach.

Key applications of MTDL principles with this scaffold include:

Anti-inflammatory Agents : N-substituted pyrrolidine-2,5-dione derivatives have been developed as multi-target anti-inflammatory agents by designing them to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov

Antidepressants : Researchers have designed and synthesized 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives that act as potent ligands for both the 5-HT1A receptor and the serotonin transporter protein (SERT). nih.govresearchgate.net This dual activity is a highly sought-after profile for developing new antidepressant medications.

The MTDL strategy allows for the creation of more holistic therapeutic agents that can address the complex pathophysiology of diseases like inflammation and depression more effectively than single-target drugs.

Advancements in Stereochemistry for Optimized Biological Profiles

The three-dimensional structure of a molecule is critical to its biological function. The pyrrolidine (B122466) ring is a five-membered, non-planar heterocycle that contains stereogenic carbons, making stereochemistry a crucial factor in the design of new drugs based on this scaffold. nih.govresearchgate.net

The significance of stereochemistry is highlighted by several factors:

Conformational Flexibility : The pyrrolidine ring's saturated, sp³-hybridized nature allows it to adopt various conformations, a phenomenon known as "pseudorotation." This flexibility enables it to explore a wider pharmacophore space compared to rigid, planar aromatic rings. nih.govresearchgate.net

Enantioselective Binding : The spatial orientation of substituents on the pyrrolidine ring can dramatically affect how the molecule binds to its biological target, which is often a chiral protein. Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different biological profiles, with one isomer being highly active while another is inactive or even produces off-target effects. nih.govresearchgate.net

Structure-Activity Relationships (SAR) : Research on anticonvulsant pyrrolidine-2,5-diones has shown that the activity is strongly influenced by the nature and position of substituents at the C3 position of the ring. nih.gov For example, SAR analysis revealed that derivatives with a non-aromatic sec-butyl group at position 3 and a 3-trifluoromethylphenylpiperazine fragment showed potent anticonvulsant activity. nih.gov Similarly, studies on novel inhibitors of monoamine oxidase B (MAO-B) for neurodegenerative diseases found that compounds featuring an (R)-3-hydroxy pyrrolidine moiety displayed preferable inhibition. researchgate.net

By carefully controlling the stereochemistry, medicinal chemists can fine-tune the pharmacological efficacy and create more potent and selective drug candidates.

Exploration of New Therapeutic Applications for the Pyrrolidine-2,5-dione Scaffold

The versatility of the pyrrolidine-2,5-dione scaffold has led to its exploration in a wide range of therapeutic areas beyond its traditional use in anticonvulsants. frontiersin.orgnih.gov This core structure is a foundational element in the development of new treatments for a variety of human diseases.

Emerging therapeutic applications include:

Neurodegenerative Diseases : Pyrrolidine-based compounds are being investigated as treatments for conditions like Alzheimer's disease. Computational studies have identified pyrrolidine-2,3-dione derivatives as potential novel inhibitors of the Cdk5/p25 complex, which is implicated in the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's. nih.gov Related pyrrolidine-2-one derivatives have also shown neuroprotective effects against cognitive impairment in preclinical models. nih.gov

Anticancer Therapy : The scaffold is being actively developed for oncology. As mentioned, pyrazoline-pyrrolidine-2,5-dione hybrids have shown potent in vitro cytotoxicity and in vivo tumor regression in xenograft mouse models. nih.gov These compounds may act by disrupting the cell cycle and inhibiting anti-apoptotic proteins like Bcl-2. nih.gov

Antimicrobial Agents : With the rise of antibiotic resistance, new classes of antimicrobials are urgently needed. Pyrrolidine-2,5-dione derivatives have demonstrated moderate activity against various bacterial and fungal strains. scispace.combohrium.com Research is also focused on developing compounds that can inhibit and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics. semanticscholar.org

Antidepressant Agents : The scaffold has been used to create potent ligands for key targets in the central nervous system related to depression. By targeting both the 5-HT1A receptor and SERT, these compounds represent a promising multi-target approach for treating depressive disorders. nih.govresearchgate.net

This broad spectrum of activity underscores the importance of the pyrrolidine-2,5-dione ring as a privileged scaffold in modern drug discovery. nih.gov

Therapeutic Application Mechanism/Target Example Compound Class
Neurodegenerative DiseasesInhibition of Cdk5/p25 complex nih.govPyrrolidine-2,3-dione derivatives
AnticancerCell cycle disruption, Bcl-2 inhibition nih.govPyrazoline-pyrrolidine-2,5-dione hybrids
AntimicrobialInhibition of bacterial/fungal growth scispace.combohrium.comN-arylsuccinimides, Azo compounds
Anti-biofilmEradication of S. aureus biofilms semanticscholar.orgDimeric pyrrolidine-2,3-diones
Antidepressant5-HT1A receptor and SERT modulation nih.govresearchgate.net3-(1H-indol-3-yl)pyrrolidine-2,5-diones

Q & A

Q. What synthetic routes are recommended for preparing 3-Methoxy-1-methylpyrrolidine-2,5-dione?

A common approach involves cyclocondensation of substituted amines with dihydrofuran-2,5-dione derivatives. For example, refluxing 4-methoxyaniline with dihydrofuran-2,5-dione in acetic acid yields structurally related pyrrolidine-2,5-diones . For methylation, NaH and methyl iodide (MeI) in THF under controlled temperatures (0°C to room temperature) are effective for introducing methyl groups on nitrogen atoms, as seen in analogous pyrrolidine synthesis . Purification often employs recrystallization from acetic acid or ethanol to obtain crystalline products .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR : The methoxy group (OCH₃) appears as a singlet near δ 3.3–3.5 ppm in ¹H NMR, while the methyl group (N–CH₃) resonates around δ 2.8–3.0 ppm. The carbonyl carbons (C=O) in the dione moiety are observed near δ 170–175 ppm in ¹³C NMR.
  • IR : Strong absorption bands at ~1750 cm⁻¹ and ~1700 cm⁻¹ confirm the presence of two carbonyl groups.
    Cross-validation with X-ray crystallography (e.g., single-crystal diffraction) provides definitive structural confirmation, as demonstrated for related pyrrolidine-2,5-diones .

Q. What are the key safety considerations when handling this compound in the laboratory?

  • Storage : Store in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation, as pyrrolidine diones are often moisture-sensitive .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electron density distribution. The electron-withdrawing carbonyl groups make the α-carbons electrophilic, favoring nucleophilic attacks. Molecular electrostatic potential (MEP) maps and Fukui indices identify reactive sites. Such methods have been validated for analogous heterocycles .

Q. What experimental strategies resolve contradictions in reported melting points or spectroscopic data for this compound?

  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) or elemental analysis to verify sample purity.
  • Controlled Recrystallization : Reproduce crystallization conditions (solvent, temperature) to isolate polymorphs or hydrate forms.
  • Dynamic NMR : Variable-temperature NMR can detect conformational flexibility affecting spectral data .

Q. How can surface adsorption studies enhance understanding of this compound’s environmental interactions?

Advanced microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) quantify adsorption kinetics on indoor surfaces (e.g., glass, polymers). Pre-adsorbed oxidants (e.g., ozone) may alter reactivity, mimicking real-world degradation pathways. Such methodologies are critical for environmental fate studies .

Q. What catalytic systems optimize the functionalization of this compound?

  • Palladium Catalysis : Pd(PPh₃)₄ with arylboronic acids enables cross-coupling at electron-deficient positions, as shown for pyridine derivatives .
  • Photoredox Catalysis : Ru(bpy)₃²⁺ under blue light facilitates radical-based C–H functionalization, expanding access to novel derivatives .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the dione ring.
  • Characterization : Combine XRD with spectroscopic data for unambiguous structural assignment.
  • Safety Protocols : Regularly review SDS sheets for updates on toxicity profiles .

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